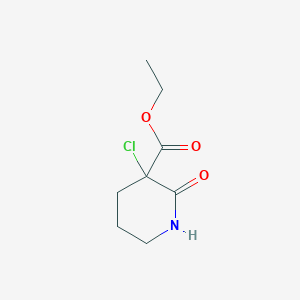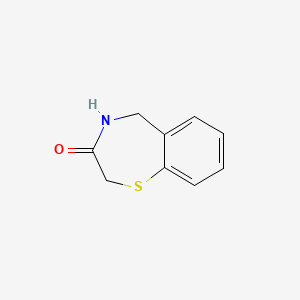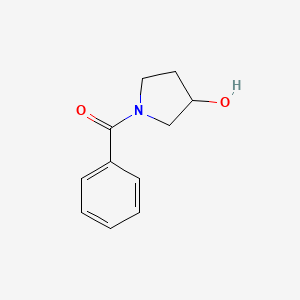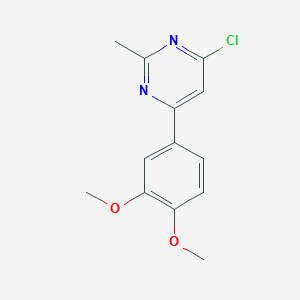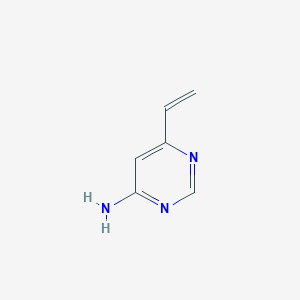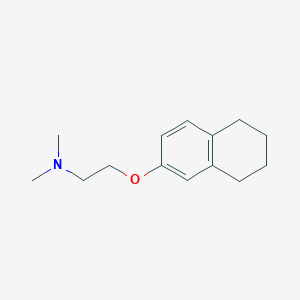
N,N-Dimethyl-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)ethanamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a tetrahydronaphthalenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)ethanamine typically involves the reaction of 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor continuously, and the product is collected at the other end. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with a simpler structure.
N-ethylethanamine: A secondary amine with ethyl groups attached to the nitrogen atom.
N-methyl-1-propanamine: A secondary amine with a propyl group attached to the nitrogen atom.
Uniqueness
N,N-Dimethyl-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)ethanamine is unique due to the presence of the tetrahydronaphthalenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar amines and allows for unique interactions in chemical and biological systems.
Properties
CAS No. |
725744-22-9 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N,N-dimethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethanamine |
InChI |
InChI=1S/C14H21NO/c1-15(2)9-10-16-14-8-7-12-5-3-4-6-13(12)11-14/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
ZGJKTONJBPZGBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


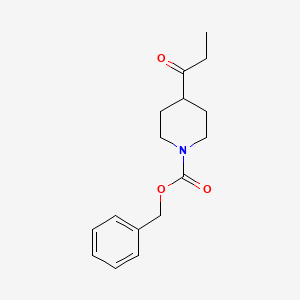
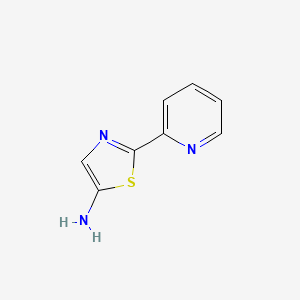
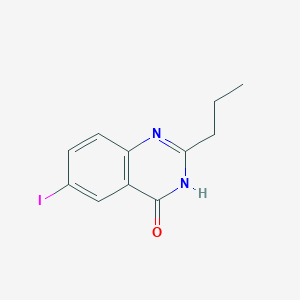
![5-Acetyl-4-hydroxy-3-[1-[(4-hydroxy-3-nitrophenyl)amino]ethylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B8724084.png)
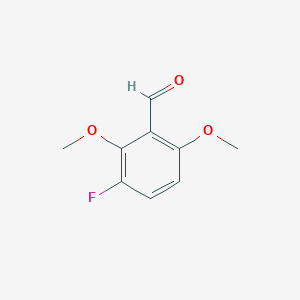
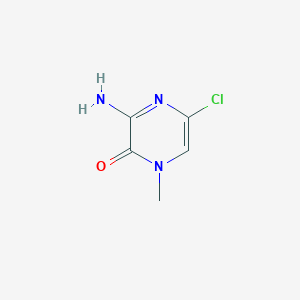
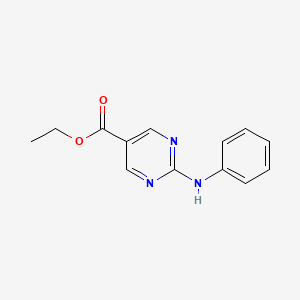
![N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine](/img/structure/B8724112.png)

